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Abstract

KHK2455 is an investigational, orally available, long-acting, and selective small-molecule
inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDOL1 is a key enzyme in the
tryptophan catabolism pathway, and its overexpression in the tumor microenvironment
contributes to immunosuppression.[5] By blocking the heme component of the IDO1
holoenzyme, KHK2455 inhibits the conversion of tryptophan to kynurenine, thereby restoring T-
cell function and enhancing anti-tumor immunity.[1][3][4] This technical guide provides a
comprehensive overview of the available preclinical and clinical data on KHK2455, with a focus
on its mechanism of action, pharmacological properties, and the methodologies of key
experiments.

Chemical Structure and Physicochemical Properties

As of the latest available information, the specific chemical structure, IUPAC name, and
SMILES notation for KHK2455 have not been publicly disclosed.[6] Consequently, a detailed
summary of its physicochemical properties such as molecular weight, formula, and solubility is
not available.

Mechanism of Action
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KHK2455 is a potent and selective inhibitor of the IDO1 enzyme.[3] Unlike some other IDO1
inhibitors, KHK2455 acts by competing with heme for binding to the apoenzyme, which
prevents the formation of the active IDO1 holoenzyme and results in durable inhibition.[3] The
inhibition of IDOL1 leads to a decrease in the production of kynurenine from tryptophan.[5] The
subsequent reduction in kynurenine and the restoration of tryptophan levels in the tumor
microenvironment have several downstream effects that counter immune suppression:

» Reversal of T-cell anergy: Tryptophan depletion and high levels of kynurenine can induce T-
cell anergy and apoptosis. By restoring tryptophan levels, KHK2455 promotes T-cell
proliferation and activation.[5]

o Reduction of regulatory T cells (Tregs): The kynurenine pathway is implicated in the
differentiation and function of immunosuppressive Tregs. Inhibition of IDO1 can lead to a
reduction in the number and suppressive capacity of Tregs within the tumor.[5]

e Enhanced function of effector immune cells: KHK2455 has been shown to increase the
proliferation and activation of various immune cells, including dendritic cells (DCs), natural
killer (NK) cells, and T lymphocytes.[5]

 Increased Interferon (IFN) production: The restoration of immune activity can lead to
increased production of pro-inflammatory cytokines such as IFN-y.[5]

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an
immunopermissive state, which can enhance the efficacy of other immunotherapies.

Signaling Pathway
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Caption: The IDO1 pathway and the inhibitory action of KHK2455.

Pharmacological Properties
In Vitro Potency and Selectivity

Preclinical studies have demonstrated that KHK2455 is a potent and selective inhibitor of
IDO1.

Parameter Value Reference
IDO1 IC50 14 nmol/L [3]
o No inhibition up to 10,000
IDO2 Inhibition [3]
nmol/L

L No inhibition up to 10,000
TDO Inhibition [3]
nmol/L

These data highlight the high selectivity of KHK2455 for IDO1 over other related enzymes.

Clinical Pharmacokinetics and Pharmacodynamics
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A first-in-human Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of KHK2455 as a monotherapy and in
combination with mogamulizumab in patients with advanced solid tumors.[1][3][4]

Pharmacokinetics:

Parameter Description

Administration Oral, once daily[1][3][4]

Dose Escalation 0.3, 1, 3, 10, 30, and 100 mg[1][3][4]
Steady State Reached by Day 8 in Cycle 0[2]
Plasma Concentration Increased dose-dependently[1][2]

Pharmacodynamics:

The primary pharmacodynamic marker for IDO1 inhibition was the plasma kynurenine to
tryptophan (Kyn/Trp) ratio.

] ) Ex Vivo
Kynurenine Kyn/Trp Ratio )
o . Kynurenine
Dose Inhibition (vs. Inhibition (vs. .
) . Production
baseline) baseline) o
Inhibition
10 mg 67%[2] 66%1[2] >95%][2]

These results demonstrate a potent, dose-dependent inhibition of IDO1 activity in patients.

Experimental Protocols
Phase 1 Clinical Trial (NCT02867007) - Study Design

The following diagram illustrates the workflow of the dose-escalation part of the Phase 1 clinical
trial.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1574644?utm_src=pdf-body
https://www.researchgate.net/publication/392827846_First-in-human_phase_1_study_of_KHK2455_monotherapy_and_in_combination_with_mogamulizumab_in_patients_with_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12178318/
https://pubmed.ncbi.nlm.nih.gov/40536766/
https://www.researchgate.net/publication/392827846_First-in-human_phase_1_study_of_KHK2455_monotherapy_and_in_combination_with_mogamulizumab_in_patients_with_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12178318/
https://pubmed.ncbi.nlm.nih.gov/40536766/
https://www.researchgate.net/publication/392827846_First-in-human_phase_1_study_of_KHK2455_monotherapy_and_in_combination_with_mogamulizumab_in_patients_with_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12178318/
https://pubmed.ncbi.nlm.nih.gov/40536766/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3040
https://www.researchgate.net/publication/392827846_First-in-human_phase_1_study_of_KHK2455_monotherapy_and_in_combination_with_mogamulizumab_in_patients_with_advanced_solid_tumors
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3040
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3040
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3040
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.3040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Patient Enrollment
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Y

Cycle 1 (28 days)
KHK2455 + Mogamulizumab (1 mg/kg weekly)

A4

Y v

Cycle 2 and Beyond Safety & Tolerability Assessment
KHK2455 + Mogamulizumab (1 mg/kg every 2 weeks) (Modified 3+3 Design)
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Caption: Workflow of the Phase 1 dose-escalation trial of KHK2455.

Pharmacokinetic (PK) Analysis

o Sample Collection: Plasma samples were collected at pre-dose on day 1 and at pre-dose
and through 12 hours post-dose on day 15 of cycle 1. In subsequent cycles, pre-dose
samples were collected on days 1 and 15.[3]

e Analytical Method: Plasma concentrations of KHK2455 were quantified using a high-
performance liquid chromatography (HPLC) method with a triple-quadrupole mass
spectrometer equipped with an atmospheric pressure chemical ionization source.[3]
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o Parameter Estimation: PK parameters (Cmax, Ctrough, tmax, and AUC0-24) were estimated
using noncompartmental methods.[3]

Pharmacodynamic (PD) Analysis

o Biomarker Measurement: The effects of KHK2455 on IDO1 inhibition were assessed by
measuring plasma concentrations of tryptophan and kynurenine using liquid
chromatography—mass spectrometry (LC-MS).[3]

o Ex Vivo Stimulation Assay: The inhibitory effect of KHK2455 on IDOL1 activity was also
evaluated in ex vivo stimulated peripheral blood mononuclear cells (PBMCs).[3]

Conclusion

KHK2455 is a promising, potent, and selective IDO1 inhibitor with a novel mechanism of
action. Early clinical data have demonstrated its ability to effectively inhibit its target in a dose-
dependent manner, with a manageable safety profile. The ongoing and future clinical
development of KHK2455, particularly in combination with other immunotherapeutic agents,
will be crucial in determining its ultimate role in the treatment of cancer. Further disclosure of its
chemical structure and detailed physicochemical properties will be important for a more
complete understanding of this investigational drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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